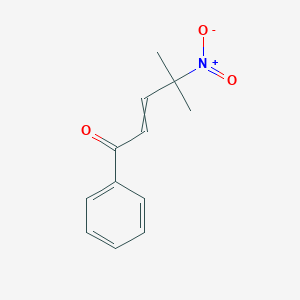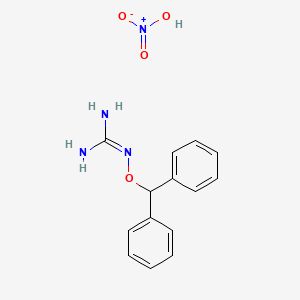
Guanidine, (diphenylmethoxy)-, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, (diphenylmethoxy)-, nitrate is a chemical compound that belongs to the class of guanidine derivatives Guanidine itself is a strong organic base that plays a crucial role in various biological processes and has significant applications in synthetic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For guanidine, (diphenylmethoxy)-, nitrate, the synthetic route may involve the following steps:
Formation of the Guanidine Core: This can be achieved by reacting an amine with a guanidine precursor such as S-methylisothiourea or cyanamide.
Introduction of the Diphenylmethoxy Group: This step involves the reaction of the guanidine core with a diphenylmethoxy-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, (diphenylmethoxy)-, nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions may yield new guanidine compounds with different functional groups.
Aplicaciones Científicas De Investigación
Guanidine, (diphenylmethoxy)-, nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its strong basicity and nucleophilicity.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: Used in the production of polymers, resins, and other advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of guanidine, (diphenylmethoxy)-, nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can enhance the release of neurotransmitters like acetylcholine, slow the rates of depolarization and repolarization of muscle cell membranes, and inhibit specific enzymes. These interactions are mediated through the guanidine core and the diphenylmethoxy group, which can form hydrogen bonds and other interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine Hydrochloride: A simpler guanidine derivative used as a denaturant in protein studies.
Diphenylmethoxyacetic Acid: A compound with a similar diphenylmethoxy group but different core structure.
Nitrate Salts: Various nitrate salts with different cations, such as ammonium nitrate and sodium nitrate.
Uniqueness
Guanidine, (diphenylmethoxy)-, nitrate is unique due to the combination of the guanidine core, diphenylmethoxy group, and nitrate anion. This combination imparts distinct chemical properties, such as enhanced basicity, nucleophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
733-66-4 |
|---|---|
Fórmula molecular |
C14H16N4O4 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
2-benzhydryloxyguanidine;nitric acid |
InChI |
InChI=1S/C14H15N3O.HNO3/c15-14(16)17-18-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3)4/h1-10,13H,(H4,15,16,17);(H,2,3,4) |
Clave InChI |
DKHDOYKQPAAJJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)ON=C(N)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[b]pyran](/img/structure/B14749333.png)
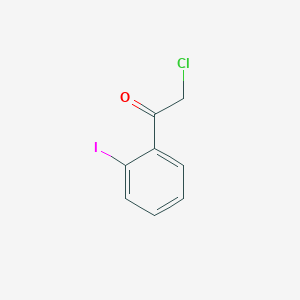
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
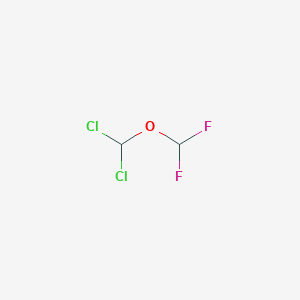
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
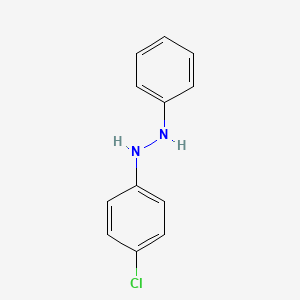

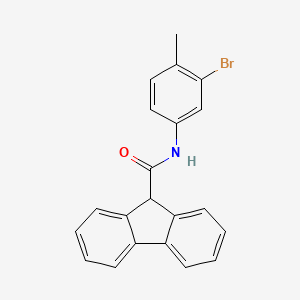
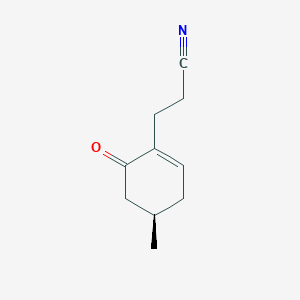

![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
